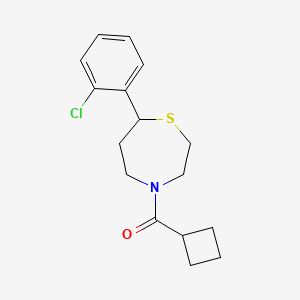

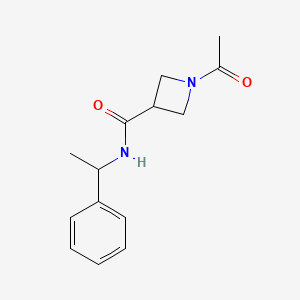

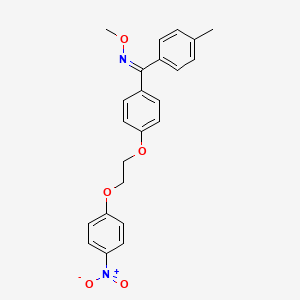

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related azetidine compounds involves multiple steps, including cycloaddition reactions, selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation. For instance, the synthesis and crystal structure of 1-acetyl-3-bromo-3-phenylazetidine have been characterized by spectroscopic methods and single crystal X-ray analysis, highlighting the planarity of the azetidine ring and the formation of related compounds through unexpected reactions (Bartnik, Faure, & Gębicki, 1998). Similarly, optically active azetidine-2,4-dicarboxylic acids and related chiral auxiliaries have been synthesized using chiral auxiliaries and nitrogen atom donors, demonstrating the versatility of azetidine derivatives in asymmetric synthesis (Hoshino et al., 1995).

Molecular Structure Analysis

The molecular structure of azetidine compounds reveals significant insights into their chemical behavior. The planarity of the azetidine ring and the conformation of substituents play a crucial role in the compound's reactivity and potential applications. Single crystal X-ray analysis has been instrumental in elucidating these structures, providing detailed information on the arrangement of atoms and the spatial configuration of molecules (Bartnik et al., 1998).

Chemical Reactions and Properties

Azetidine derivatives undergo various chemical reactions, including cycloadditions, allylations, and intramolecular N-alkylations, leading to a diverse range of products with different functional groups. These reactions are influenced by the compound's molecular structure, particularly the reactivity of the azetidine ring and the presence of substituents. The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids showcases the chemical versatility of azetidine derivatives (Sajjadi & Lubell, 2008).

Applications De Recherche Scientifique

Asymmetric Synthesis and Chiral Auxiliaries

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide derivatives have been investigated for their roles in asymmetric synthesis. For example, (S)-1-Phenylethylamine, a related compound, has been utilized as a chiral auxiliary in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. The stereochemistry of products derived from C2-symmetric azetidines highlights the importance of these structures in asymmetric alkylations, contributing to the understanding of stereochemical outcomes in synthesis (Hoshino et al., 1995).

Biological Activity and Protein Interaction

Azetidine-2-carboxylic acid, an analog, has been used to study the relationship between protein synthesis and ion transport, revealing insights into how protein assembly affects enzymatic functions. This compound's impact on ion uptake and release in barley roots demonstrates the intricate connection between protein functionality and plant physiology (Pitman et al., 1977).

Enzymatic Activity and Genetic Resistance

A novel acetyltransferase in Saccharomyces cerevisiae that detoxifies azetidine-2-carboxylic acid has been identified, showcasing a genetic basis for resistance to toxic proline analogs. This enzyme acetylates AZC, rendering it non-toxic and suggesting potential biotechnological applications for AZC resistance (Shichiri et al., 2001).

Structural Impact on Proteins

The incorporation of L-azetidine-2-carboxylic acid into proteins, in place of L-proline, has been shown to affect protein stability and function, particularly in collagen. This substitution highlights the critical role of proline and its analogs in protein folding and stability, offering insights into protein engineering and disease pathogenesis (Zagari et al., 1990).

Antimicrobial and Antitubercular Activities

Novel azetidinone compounds have shown promise in antimicrobial and antitubercular activity, indicating the potential of this compound derivatives in therapeutic applications. Research into these compounds has unveiled their efficacy against various bacterial strains, highlighting their importance in the development of new antimicrobial agents (Panchasara & Pande, 2009).

Mécanisme D'action

Azetidines

represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Target of Action

They are found in drugs like azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .

Mode of Action

The mode of action of azetidines is often related to their ring strain, which provides a highly attractive entry to bond functionalization . .

Biochemical Pathways

Azetidines are often used in the synthesis of complex molecules, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

The stability of the azetidine ring may influence these properties .

Result of Action

Azetidines are often used in the synthesis of bioactive molecules, suggesting they may have a variety of effects .

Propriétés

IUPAC Name |

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(12-6-4-3-5-7-12)15-14(18)13-8-16(9-13)11(2)17/h3-7,10,13H,8-9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDJOSXPVJURKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide](/img/structure/B2491877.png)

![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)

![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B2491883.png)

![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)

![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)